2-[(2-Ethylphenyl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylphenyl)methoxy]acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-ethylphenylmethoxy group. This compound is primarily used in research and development, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylphenyl)methoxy]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is carried out in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C, producing yields of up to 95% .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylphenyl)methoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are frequently employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Ethylphenyl)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential cytotoxic effects on tumor cells.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing
Mechanism of Action
The mechanism of action of 2-[(2-Ethylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis (programmed cell death) in tumor cells by modulating the cell cycle and inhibiting cell proliferation. This effect is mediated through the activation of various signaling pathways, including the intrinsic and extrinsic apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid:
Methoxyacetic acid: A simpler ether carboxylic acid, used in various industrial applications.
Uniqueness
2-[(2-Ethylphenyl)methoxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to induce apoptosis in tumor cells and its use as a high-quality reference standard in pharmaceutical testing highlight its significance in scientific research and industry .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[(2-ethylphenyl)methoxy]acetic acid |
InChI |
InChI=1S/C11H14O3/c1-2-9-5-3-4-6-10(9)7-14-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
IVCYKCCZIIZQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.